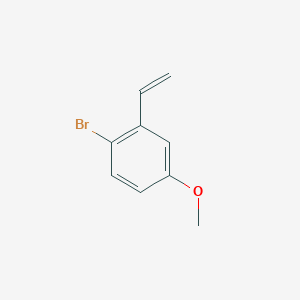

1-Bromo-2-ethenyl-4-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethenyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCHARNDFAMFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297135 | |

| Record name | 1-Bromo-2-ethenyl-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139469-06-0 | |

| Record name | 1-Bromo-2-ethenyl-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139469-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-ethenyl-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-ethenyl-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Ethenyl 4 Methoxybenzene and Analogous Structures

Strategies Involving Regioselective Bromination of 1-Ethenyl-4-methoxybenzene

The direct bromination of 1-ethenyl-4-methoxybenzene (anethole) presents a straightforward approach to the target molecule. However, the presence of two activating groups—the methoxy (B1213986) and the ethenyl groups—and a reactive double bond necessitates careful control of reaction conditions to achieve the desired regioselectivity and avoid side reactions.

The methoxy group is a potent ortho, para-directing group in electrophilic aromatic substitution (SEAr) reactions, while the ethenyl group also directs to the ortho and para positions. wikipedia.org In 1-ethenyl-4-methoxybenzene, the para position relative to the methoxy group is occupied. Therefore, electrophilic attack is anticipated at the ortho positions (C2 and C3). The C2 position is ortho to both the methoxy and ethenyl groups, while the C3 position is ortho to the methoxy group and meta to the ethenyl group. The electronic and steric profiles of the substrate and the choice of brominating agent and catalyst are critical in determining the C2/C3 selectivity.

Common brominating agents for electrophilic aromatic substitution include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). masterorganicchemistry.com Lewis acid catalysts such as iron(III) bromide (FeBr₃) are often employed to polarize the bromine molecule, generating a stronger electrophile. digitellinc.com Research has shown that the electrophilic substitution of an aromatic hydrogen atom on trans-anethole can be achieved using FeBr₃ as a reagent. digitellinc.com The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation restores aromaticity, yielding the brominated product.

The primary challenge in this approach is preventing the competitive electrophilic addition of bromine across the ethenyl double bond. This competing reaction is also facile, particularly with reagents like Br₂. researchgate.net To favor aromatic substitution over addition, reaction conditions are typically optimized by using specific catalyst systems and controlling the temperature.

| Starting Material | Brominating Agent/Catalyst | Key Findings |

| trans-Anethole | FeBr₃ | Can be used for electrophilic substitution of an aromatic hydrogen. digitellinc.com |

| Substituted Methoxybenzenes | N-Bromosuccinimide (NBS) | NBS is a common reagent for benzylic bromination but can also be used for aromatic bromination under specific conditions. researchgate.net |

| Activated Aromatic Systems | Various Bromine Sources | Protocols aim for high regioselectivity, often targeting the para-position, highlighting the need for specific conditions for ortho-bromination. wku.edu |

This table presents examples of reagents used for the bromination of anethole (B165797) and related activated aromatic systems.

The starting material, 1-ethenyl-4-methoxybenzene, exists as two geometric isomers: (E)-1-ethenyl-4-methoxybenzene (trans-anethole) and (Z)-1-ethenyl-4-methoxybenzene (cis-anethole), with the trans isomer being more common. wikipedia.org The process of electrophilic aromatic substitution on the benzene (B151609) ring does not directly create a new stereocenter on the ring itself. However, the reaction conditions can potentially lead to isomerization of the ethenyl double bond or facilitate competing stereospecific addition reactions.

For instance, the addition of bromine to trans-anethole is known to proceed via an electrophilic mechanism, which can be non-stereospecific under certain conditions, yielding a mixture of diastereomeric dibromides. researchgate.net The formation of a bromonium ion intermediate or an open benzylic cation influences the stereochemical outcome of such addition reactions. researchgate.netnih.gov To ensure the retention of the ethenyl group's configuration and achieve the desired aromatic substitution product, reaction conditions must be carefully selected to disfavor these addition pathways. The use of bulky brominating agents or specific catalysts can help to sterically hinder the attack at the double bond, thereby promoting substitution on the aromatic ring.

Approaches from Precursor Aryl Vinyl Halides and Methoxy-Substituted Benzyl (B1604629) Derivatives

An alternative synthetic strategy involves constructing the ethenyl group on an aromatic ring that already contains the bromo and methoxy substituents in the desired arrangement. This can be achieved through various carbon-carbon bond-forming reactions followed by elimination.

This approach typically starts with a methoxy-substituted benzyl derivative that is brominated at the desired ring position. For example, a suitable precursor would be a 1-bromo-4-methoxy-2-(halomethyl)benzene or 1-bromo-2-formyl-4-methoxybenzene.

One common method for vinyl group installation is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. Starting from 1-bromo-2-formyl-4-methoxybenzene, a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the desired 1-bromo-2-ethenyl-4-methoxybenzene.

Another pathway involves the homologation of benzyl bromides. (E)-β-Aryl vinyl halides can be synthesized with good stereoselectivity from benzyl bromides through a nucleophilic substitution with anions of dihalomethanes (like CH₂Br₂) followed by a stereoselective base-induced elimination. organic-chemistry.org This method offers good functional group tolerance. organic-chemistry.org

| Precursor Type | Reaction | Description |

| Substituted Benzaldehyde | Wittig Reaction | Reaction with a phosphonium ylide (e.g., Ph₃P=CH₂) converts the aldehyde group to a vinyl group. |

| Substituted Benzyl Bromide | Homologation/Elimination | Nucleophilic substitution with a dihalomethane anion followed by base-induced elimination forms the vinyl halide. organic-chemistry.org |

| 3-Arylpropenoic Acids | Hunsdiecker-type Reaction | Microwave irradiation in the presence of N-bromosuccinimide and a catalyst can yield (E)-β-arylvinyl bromides. organic-chemistry.org |

This table summarizes key pathways for the synthesis of aryl vinyl halides from functionalized precursors.

The formation of a vinyl bromide can also be accomplished from a geminal dihalide (a dihalide where both halogen atoms are attached to the same carbon). This method would typically involve the conversion of a ketone precursor, such as 2-acetyl-1-bromo-4-methoxybenzene, into a geminal dihalide. The reaction of the ketone with a halogenating agent like phosphorus pentachloride (PCl₅) or triphenylphosphine-based reagents can yield the corresponding gem-dihalide. organic-chemistry.org

Subsequent reductive dehalogenation of the geminal dihalide can lead to the formation of the vinyl bromide. However, a more common transformation for geminal dihalides is dehydrohalogenation using a strong base to form an alkyne. unacademy.comlibretexts.org The selective removal of one halogen atom to form a vinyl halide is a less common but feasible route. Alternatively, vicinal dihalides (where halogens are on adjacent carbons) readily undergo dehydrohalogenation to form vinyl halides and subsequently alkynes. libretexts.org

Conversion from Ethynyl (B1212043) Analogues (e.g., 1-Bromo-2-ethynyl-4-methoxybenzene)

A powerful strategy for the stereoselective synthesis of vinyl compounds is the partial reduction of an alkyne. This approach allows for the controlled formation of either the (E) or (Z) isomer of the ethenyl group depending on the chosen reduction conditions. The synthesis would first target 1-bromo-2-ethynyl-4-methoxybenzene (B1449026). uni.lu

The synthesis of this ethynyl precursor could be achieved through various methods, such as a Sonogashira coupling of a dibromomethoxybenzene derivative or by dehydrohalogenation of a corresponding dihaloethylbenzene. For instance, treatment of a 1-bromo-2-(1,1-dibromoethyl)-4-methoxybenzene with a strong base like sodium amide would yield the desired alkyne.

Once 1-bromo-2-ethynyl-4-methoxybenzene is obtained, it can be converted to this compound via reduction.

Syn-addition of hydrogen, typically through catalytic hydrogenation using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the formation of the (Z)-alkene.

Anti-addition of hydrogen can be achieved through a dissolving metal reduction, such as using sodium or lithium metal in liquid ammonia (B1221849), which yields the (E)-alkene.

This method provides excellent stereochemical control over the final product, which is a significant advantage over other synthetic routes where stereoselectivity can be more challenging to manage.

| Reaction | Reagents/Conditions | Product Stereochemistry |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | (Z)-ethenyl (cis) |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | (E)-ethenyl (trans) |

This table outlines common methods for the stereoselective reduction of alkynes to alkenes.

Mechanistic Pathways for Alkyne to Alkene Transformation

Two primary mechanistic pathways are commonly employed for the semi-hydrogenation of alkynes to alkenes: catalytic hydrogenation and dissolving metal reduction.

Catalytic Hydrogenation (Syn-Addition): This method typically involves treating an alkyne with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com In the case of syn-addition, which produces cis-alkenes, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) is used. youtube.comrsc.org The mechanism proceeds as follows:

Hydrogen gas adsorbs onto the surface of the metal catalyst, and the H-H sigma bond breaks, forming metal-hydride bonds. youtube.com

The alkyne molecule also coordinates to the metal surface, weakening its pi bond. youtube.com

A hydrogen atom is transferred from the metal surface to one of the alkyne carbons. youtube.com

A second hydrogen atom is then transferred to the other carbon, with both hydrogens adding to the same face of the forming double bond. This simultaneous or rapid successive addition from the catalyst surface ensures syn-stereochemistry, resulting in the cis or (Z)-alkene. youtube.com The "poison" on the catalyst deactivates it just enough to prevent further reduction of the alkene to an alkane. youtube.com

Dissolving Metal Reduction (Anti-Addition): To form trans-alkenes, a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia. youtube.comlibretexts.org This reaction follows a distinct radical-anion mechanism:

A sodium atom donates a single electron to the alkyne's triple bond, forming a radical anion intermediate. libretexts.org

The ammonia solvent then protonates the anion, creating a vinyl radical. libretexts.org

A second sodium atom donates another electron to the vinyl radical, forming a vinyl anion. libretexts.org

This vinyl anion intermediate rapidly equilibrates between its cis and trans conformations. The trans conformation, where the bulky substituent groups are farther apart, is sterically more stable and is therefore preferentially formed. libretexts.org

A final protonation of the more stable trans-vinyl anion by ammonia yields the final trans or (E)-alkene product. youtube.comlibretexts.org

Stereoselective Reduction Methods for Alkynes

The ability to selectively synthesize either the cis or trans isomer of an alkene is a powerful tool in organic synthesis. youtube.com This is achieved by carefully selecting the reduction method. Besides the classic Lindlar and dissolving metal systems, other modern methods offer high stereoselectivity. For instance, palladium-catalyzed reductions using triethylsilane (HSiEt₃) can be tuned to produce either cis or trans alkenes by simply changing the solvent and reaction conditions. thieme-connect.com Similarly, cobalt and nickel-based catalysts have been developed for the stereodivergent semi-hydrogenation of alkynes. rsc.org

Below is a table summarizing key stereoselective reduction methods.

| Method/Reagents | Typical Catalyst/Conditions | Stereochemical Outcome |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | cis (Z)-Alkene |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | trans (E)-Alkene |

| Hydrosilylation/Reduction | HSiEt₃, Pd catalyst | Tunable (cis or trans) |

| Cobalt-Catalyzed Hydrogenation | CoI₂, Zn, H₂O/MeOH | cis (Z)-Alkene |

| Cobalt-Catalyzed Hydrogenation with Ligand | CoI₂, Zn, H₂O/MeOH, dppe ligand | trans (E)-Alkene |

Ruthenium-Catalyzed Silylative Coupling and Halodesilylation Sequences

A highly efficient and stereoselective protocol for preparing (E)-β-aryl vinyl bromides involves a one-pot sequence of ruthenium-catalyzed silylative coupling followed by N-halosuccinimide-mediated halodesilylation. organic-chemistry.orgorganic-chemistry.org This method is a powerful alternative to traditional alkyne reductions, particularly for creating vinyl halides directly from styrenes.

The general sequence is as follows:

Silylative Coupling: A styrene (B11656) derivative reacts with a vinyl-substituted organosilicon compound in the presence of a ruthenium catalyst. This reaction forms a stereodefined alkenylsilane. rsc.orgresearchgate.net The silylative coupling of olefins with vinylsilanes is an efficient method for creating these valuable synthetic intermediates. rsc.org

Halodesilylation: The resulting alkenylsilane is then treated with an electrophilic halogen source, such as N-Bromosuccinimide (NBS), without the need for isolation. The silyl (B83357) group is replaced by a bromine atom with retention of the double bond geometry, yielding the (E)-vinyl bromide. organic-chemistry.orgorganic-chemistry.org

This sequence offers excellent stereoselectivity, providing a reliable route to (E)-β-aryl vinyl bromides with good functional group tolerance. organic-chemistry.org

Other Emerging Synthetic Routes for Brominated Vinylarenes

Beyond the well-established methods, several other synthetic strategies for accessing brominated vinylarenes have been developed.

Halogen Exchange: Vinyl bromides can be synthesized from the more readily accessible vinyl iodides. This transformation can be achieved using catalytic amounts of copper(I) iodide in the presence of a suitable ligand and a bromide source, with complete retention of the double bond's geometry. organic-chemistry.org

Olefination Reactions: The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons olefination, are classic methods for alkene synthesis. A modified Julia olefination using α-halomethyl sulfones and aldehydes can produce alkenyl halides with high E/Z stereoselectivity. organic-chemistry.org More recently, Peterson olefination using a (trimethylsilyl)methyl Grignard reagent has been shown to be a high-yielding route for primary vinylarenes from aldehyde precursors. nih.gov

Palladium-Catalyzed Reactions: Palladium nanoparticles have been used to catalyze the reaction of vic-diiodo-(E)-alkenes with various coupling partners in water, providing a greener route to complex unsaturated molecules. organic-chemistry.org

From Allenic Alcohols: Substituted (Z,E)-2-bromo-1,3-dienes can be synthesized in good yields and with excellent diastereoselectivity from the reaction of acetylated α-allenic alcohols with lithium bromide (LiBr), catalyzed by palladium(II) acetate. organic-chemistry.org

These emerging routes highlight the ongoing innovation in the field, providing chemists with a diverse toolkit for the synthesis of this compound and its structural analogs.

Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Ethenyl 4 Methoxybenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-bromine (C-Br) bond on the aromatic ring makes 1-Bromo-2-ethenyl-4-methoxybenzene an excellent candidate for numerous palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgiitk.ac.in In the case of this compound, the reaction would typically involve the coupling of the aryl bromide portion with an alkene, such as ethylene (B1197577) or a related vinyl compound.

The catalytic cycle of the Heck reaction generally involves four main steps: researchgate.net

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) complex.

Migratory Insertion: The alkene (e.g., ethylene) coordinates to the palladium center and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the regioselectivity of the product.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, completing the cycle.

For this compound, a Heck reaction with ethylene would be expected to yield 1,2-diethenyl-4-methoxybenzene. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), phosphine (B1218219) ligand, base (e.g., Et₃N, K₂CO₃), and solvent, would need to be optimized to achieve high yields and selectivity. The presence of the existing ethenyl group and the electron-donating methoxy (B1213986) group can influence the reactivity of the aryl bromide.

| Heck Reaction: Key Components & Roles | |

| Component | Typical Examples & Function |

| Aryl Halide | This compound (Electrophile) |

| Alkene | Ethylene, Styrene (B11656), Acrylates (Nucleophile) |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (Facilitates C-C bond formation) |

| Ligand | PPh₃, PCy₃ (Stabilizes catalyst, influences reactivity) |

| Base | Et₃N, K₂CO₃ (Regenerates Pd(0) catalyst) |

| Solvent | DMF, DMA, Acetonitrile |

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron reagent (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. quora.com

A critical aspect of the reactivity of molecules with multiple potential reaction sites is regioselectivity. For substrates containing more than one halide, the ability to selectively react at one position is synthetically valuable. In compounds analogous to this compound, specifically non-symmetric dibromobenzenes where one bromine is adjacent to a vinyl group, high regioselectivity is observed in Suzuki couplings.

Research has shown that a vinyl group positioned proximal to a carbon-bromine bond significantly decreases the rate at which that bromide undergoes Suzuki coupling. This effect allows for the predictable and reliable design of sequential reactions. The deactivating effect is attributed to the mechanism of oxidative addition. The Pd(0) catalyst first forms an agostic interaction with the C-Br bond. When an alkene is adjacent to the C-Br bond, it can reversibly coordinate to the palladium center, leading to a coordinatively saturated complex that lacks the open sites required for the subsequent oxidative addition step to proceed. This effectively slows the reaction at the bromine atom near the ethenyl group, allowing a different, more reactive bromide on the same molecule to couple selectively.

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the catalytic system, particularly the choice of palladium ligand and base. researchgate.netrsc.org Phosphine ligands are crucial as they control the steric and electronic properties of the palladium center, which in turn influences the key steps of oxidative addition and reductive elimination. researchgate.net

For sterically demanding couplings, such as those involving ortho-substituted aryl bromides, bulky and electron-rich phosphine ligands are often employed. Ligands like tricyclohexylphosphine (B42057) (PCy₃) and specialty ligands such as AntPhos have proven effective in promoting challenging aryl-alkyl couplings by overcoming side reactions like β-hydride elimination. rsc.org The optimization of a Suzuki reaction for this compound would involve screening various ligands, bases (e.g., K₃PO₄, Cs₂CO₃, KOH), and solvents to maximize the yield of the desired biaryl product. rsc.orgacs.orgresearchgate.net Ligand-free systems, often utilizing aqueous palladium sources, have also been developed to simplify procedures and reduce costs. acs.org

| Factors Influencing Suzuki Coupling Optimization | |

| Factor | Considerations and Examples |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Type: Monodentate (e.g., P(t-Bu)₃) vs. Bidentate (e.g., dppf). Properties: Steric bulk and electron-donating ability are key. Bulky ligands can promote reductive elimination. |

| Organoboron Reagent | Boronic acids (ArB(OH)₂), Boronic esters (e.g., pinacol (B44631) esters). Stability and reactivity vary. quora.com |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KOH. The base activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures. Affects solubility and catalyst stability. |

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgrhhz.net

The reaction with this compound would proceed via a catalytic cycle involving:

Oxidative addition of the C-Br bond to the Pd(0) species.

Formation of a copper acetylide from the terminal alkyne, the copper(I) co-catalyst, and the amine base.

Transmetalation of the acetylide group from copper to the palladium(II) complex.

Reductive elimination of the final product (an aryl alkyne) and regeneration of the Pd(0) catalyst.

The reactivity of halides in the Sonogashira reaction follows the general trend I > OTf > Br > Cl, making aryl bromides like this compound suitable substrates. organic-chemistry.orgrhhz.net The reaction can often be carried out under mild conditions, including at room temperature. organic-chemistry.orgrhhz.net

Beyond the Heck, Suzuki, and Sonogashira reactions, this compound can also participate in other important cross-coupling transformations.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than organoboron reagents but less reactive than organomagnesium compounds, offering a balance of reactivity and functional group tolerance. youtube.com A Negishi coupling of this compound with an organozinc reagent (e.g., R-ZnCl) would provide a versatile route to various substituted products. The reaction is known for its wide scope, coupling sp³, sp², and sp carbon centers. wikipedia.org

Kumada-Corriu Coupling: As the first reported transition-metal-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile with an organohalide. nih.gov The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgnih.gov Recent studies have shown that nickel precatalysts are effective for the cross-coupling of Grignard reagents with bromostyrenes, achieving high regio- and stereospecificity. organic-chemistry.org This makes the Kumada coupling a viable method for functionalizing this compound, although the high reactivity of Grignard reagents may limit the functional group tolerance compared to Suzuki or Negishi couplings. organic-chemistry.orgrhhz.net

Suzuki-Miyaura Coupling with Organoboron Reagents

Addition Reactions of the Ethenyl Moiety

The ethenyl group, a vinyl substituent, is a site of high electron density, making it susceptible to various addition reactions. Its reactivity is electronically influenced by the attached substituted benzene (B151609) ring.

Electrophilic Addition Mechanisms

Electrophilic addition to the ethenyl group of this compound proceeds through a mechanism involving the formation of a carbocation intermediate. The reaction is initiated by the attack of an electrophile (E⁺) on the π-bond of the vinyl group. This addition follows Markovnikov's rule, where the electrophile adds to the terminal carbon (CH₂) of the vinyl group, leading to the formation of a more stable benzylic carbocation on the carbon adjacent to the aromatic ring.

The stability of this carbocation is significantly influenced by the substituents on the benzene ring. The para-methoxy group (-OCH₃) is a strong electron-donating group through resonance, which helps to delocalize and stabilize the positive charge of the benzylic carbocation. Conversely, the ortho-bromo group (-Br) is an electron-withdrawing group via induction, which would slightly destabilize the carbocation. However, the resonance effect of the methoxy group is dominant, rendering the ethenyl group activated towards electrophilic attack.

The general mechanism is as follows:

Step 1: The electrophile attacks the terminal carbon of the ethenyl double bond, forming a benzylic carbocation and a nucleophile (Nu⁻).

Step 2: The nucleophile attacks the benzylic carbocation to form the final addition product.

Table 1: Examples of Electrophilic Addition Reactions

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 1-Bromo-1-(2-bromo-5-methoxyphenyl)ethane |

| H₂O (in acid) | H⁺ | H₂O | 1-(2-Bromo-5-methoxyphenyl)ethanol |

Radical Addition Processes

In the presence of a radical initiator (e.g., peroxides) and a reagent like HBr, radical addition can occur at the ethenyl group. Unlike electrophilic addition, this process follows an anti-Markovnikov regioselectivity.

The mechanism involves the following steps:

Initiation: The initiator forms a bromine radical from HBr.

Propagation: The bromine radical adds to the terminal carbon of the ethenyl group. This addition occurs at the terminal carbon to form the more stable benzylic radical on the carbon adjacent to the ring. The resulting radical then abstracts a hydrogen atom from another HBr molecule to form the product and a new bromine radical, which continues the chain reaction.

The product of this reaction is the anti-Markovnikov adduct, where the bromine atom is attached to the terminal carbon of the original double bond.

Electrochemical Difunctionalization of Styrene Derivatives

Electrochemical methods offer a sustainable and controlled way to achieve the difunctionalization of alkenes, including styrene derivatives like this compound. These reactions utilize electrons as redox reagents, avoiding the need for harsh chemical oxidants. rsc.org

For instance, the electrochemical bromohydroxylation of a styrene derivative can be performed in an undivided cell. researchgate.net In this process, bromide ions (from a source like HBr) are electrochemically oxidized at the anode to generate bromine (Br₂). The in situ generated bromine then reacts with the ethenyl double bond to form a bromonium ion intermediate. Subsequent attack by a nucleophile, such as water present in the solvent system, leads to the formation of a bromohydrin. This method allows for the introduction of both a bromo and a hydroxyl group across the double bond with high selectivity and under mild conditions. researchgate.net The investigation of electrochemical generation of bromine from hydrobromic acid in flow reactors has shown that various alkenes can be converted to dibromides, bromohydrins, and other cyclized products in good yields. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound has three available positions for substitution (C3, C5, and C6, relative to the bromo group at C1). The outcome of substitution reactions is governed by the directing effects of the existing substituents.

Directing Effects of Bromo and Methoxy Substituents

The directing effects of the bromo and methoxy groups determine the position of attack for incoming electrophiles on the aromatic ring. wikipedia.org

Methoxy Group (-OCH₃): Located at C4, the methoxy group is a powerful activating group. organicchemistrytutor.com It donates electron density to the ring through a strong resonance effect (+M), making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com This effect particularly increases the electron density at the positions ortho and para to it. Therefore, the methoxy group is an ortho, para-director. libretexts.org

Bromo Group (-Br): Located at C1, the bromo group is a deactivating group. Halogens are unique in that they withdraw electron density through a strong inductive effect (-I) due to their electronegativity, making the ring less reactive than benzene. libretexts.orglibretexts.org However, they also have lone pairs of electrons that can be donated through a weak resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. youtube.com

Combined Effect: In this compound, these effects combine to direct incoming electrophiles.

The methoxy group at C4 strongly activates its ortho positions (C3 and C5) and its para position (C1, which is already substituted).

The bromo group at C1 deactivates the ring but directs ortho (to C2 and C6) and para (to C4).

The ethenyl group at C2 is a weakly activating group and is also an ortho, para-director.

Considering the positions available for substitution (C3, C5, C6):

Position C3: This position is ortho to the powerful activating methoxy group and meta to the bromo group.

Position C5: This position is also ortho to the activating methoxy group and meta to the bromo group.

Position C6: This position is ortho to the deactivating bromo group and meta to the methoxy group.

The strong activating and directing effect of the methoxy group is the dominant influence. Therefore, electrophilic substitution is most likely to occur at positions C3 and C5. Steric hindrance from the adjacent ethenyl group at C2 might slightly disfavor substitution at C3 compared to C5, potentially making C5 the most favored site for electrophilic attack.

Table 2: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -Br | C1 | -I > +M | Deactivating | Ortho, Para |

| -CH=CH₂ | C2 | +M (weak) | Activating (weak) | Ortho, Para |

Reactivity Towards Organolithium Reagents and Carbolithiation Reactions

This compound possesses two primary sites for reaction with organolithium reagents (RLi): the carbon-bromine bond and the ethenyl double bond.

Lithium-Halogen Exchange: The carbon-bromine bond can undergo lithium-halogen exchange with strong bases like n-butyllithium or t-butyllithium at low temperatures. This reaction would replace the bromine atom with a lithium atom, forming an aryllithium intermediate. This intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce a new substituent at the C1 position.

Carbolithiation: Organolithium reagents can also add across the ethenyl double bond in a reaction known as carbolithiation. The addition of the organolithium reagent to the double bond of styrene derivatives is facilitated by electron-donating groups on the aromatic ring. beilstein-journals.org The para-methoxy group in this compound helps to stabilize the resulting benzyllithium (B8763671) intermediate through resonance. beilstein-journals.org This reaction creates a new carbon-carbon bond and a new organolithium species, which can then be quenched with an electrophile to introduce a second functional group. beilstein-journals.org

The competition between lithium-halogen exchange and carbolithiation depends on the specific organolithium reagent used, the reaction conditions (temperature, solvent), and the steric environment of the reactive sites.

This compound is a substituted aromatic compound featuring three distinct functional groups: a bromine atom, an ethenyl (vinyl) group, and a methoxy group attached to a benzene ring. The reactivity of this molecule is dictated by the interplay of these groups, allowing for a range of chemical transformations. The electron-donating methoxy group and the electron-withdrawing bromine atom influence the reactivity of the vinyl group and the aromatic ring, while the vinyl and bromo groups themselves are sites for specific chemical reactions.

Selective Oxidation of the Ethenyl Group to Carbonyls or Carboxylic Acids

The ethenyl (vinyl) group of this compound can be selectively oxidized to yield either carbonyl compounds (aldehydes or ketones) or carboxylic acids, depending on the oxidizing agent and reaction conditions. This transformation is a common and synthetically useful reaction for vinyl arenes.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup, will typically cleave the double bond of the ethenyl group, leading to the formation of a carboxylic acid. For instance, treatment of a substituted styrene with hot, alkaline KMnO₄ followed by acidification will yield the corresponding benzoic acid derivative. In the case of this compound, this would result in the formation of 2-bromo-4-methoxybenzoic acid.

Milder oxidation methods can be employed to selectively convert the ethenyl group to an aldehyde or a ketone without cleaving the carbon-carbon bond. For example, the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can lead to the formation of a diol, which can then be cleaved with an oxidizing agent like sodium periodate (B1199274) (NaIO₄) to yield an aldehyde. Alternatively, hydroboration-oxidation can be used to convert the vinyl group to an alcohol, which can then be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC).

The presence of the methoxy and bromo substituents on the aromatic ring can influence the reactivity of the ethenyl group towards oxidation. The electron-donating methoxy group can increase the electron density of the double bond, potentially making it more susceptible to electrophilic attack by oxidizing agents. Conversely, the electron-withdrawing bromine atom may have a deactivating effect.

Table 1: Selective Oxidation Reactions of the Ethenyl Group

| Starting Material | Reagents and Conditions | Major Product | Product Type |

|---|---|---|---|

| This compound | 1. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂O | 2-Bromo-4-methoxybenzaldehyde | Aldehyde |

| This compound | 1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺ | 2-Bromo-4-methoxybenzoic acid | Carboxylic Acid |

| This compound | 1. OsO₄ (cat.), NMO; 2. NaIO₄ | 2-Bromo-4-methoxybenzaldehyde | Aldehyde |

| This compound | Wacker-Tsuji Oxidation (PdCl₂, CuCl₂, O₂, H₂O) | 1-(2-Bromo-4-methoxyphenyl)ethan-1-one | Ketone |

Reductive Dehalogenation of the Bromine Atom

The bromine atom on the aromatic ring of this compound can be removed through a process known as reductive dehalogenation. This transformation is typically achieved using a variety of reducing agents and catalytic systems.

One common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is generally effective for the reduction of aryl halides. The presence of other functional groups, such as the ethenyl and methoxy groups, must be considered, as they may also be susceptible to reduction under certain conditions. For example, catalytic hydrogenation can also reduce the double bond of the ethenyl group.

Alternatively, hydride-donating reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used, although their effectiveness for aryl halide reduction can vary. More specialized reagents, such as those generated in situ from a metal and a proton source (e.g., zinc dust and acetic acid), can also be employed for this purpose.

The choice of reducing agent and reaction conditions is crucial for achieving selective dehalogenation without affecting the other functional groups. For instance, transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst can sometimes offer greater selectivity.

Polymerization Reactions of this compound

The ethenyl group in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of macromolecules. The presence of the bromo and methoxy substituents on the aromatic ring significantly influences the polymerization behavior and the properties of the resulting polymer.

Radical Polymerization Mechanisms

This compound can undergo radical polymerization, a chain reaction involving the initiation, propagation, and termination of radical species. The electronic effects of the substituents on the styrene ring play a role in the polymerization process. cmu.edu The methoxy group, being electron-donating, and the bromine atom, being electron-withdrawing, can affect the reactivity of the monomer and the stability of the propagating radical. cmu.edu In general, styrene derivatives can be polymerized through radical mechanisms, and the rate of polymerization can be influenced by the electronic nature of the substituents. acs.org For substituted styrenes, electron-withdrawing groups can sometimes increase the polymerization rate in conventional radical polymerization. cmu.edu

The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or irradiation to generate radicals. These radicals then add to the vinyl group of the monomer, initiating the polymer chain. The chain propagates by the successive addition of monomer units to the growing radical chain. Termination of the polymerization can occur through combination or disproportionation of two growing radical chains.

Controlled/Living Polymerization Techniques (e.g., RAFT, Cationic Polymerization)

To achieve better control over the polymer architecture, such as molecular weight and polydispersity, controlled/living polymerization techniques can be employed.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including styrenes. sigmaaldrich.comnih.gov It involves the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains, allowing for controlled growth. sigmaaldrich.com The choice of RAFT agent is crucial and depends on the nature of the monomer. sigmaaldrich.com For styrene derivatives, various dithioesters and trithiocarbonates have been shown to be effective RAFT agents. sigmaaldrich.com The presence of the bromo and methoxy groups on the monomer would influence the choice of RAFT agent and the polymerization kinetics.

Cationic Polymerization: The methoxy group in the para position of the ethenyl group makes this compound a candidate for cationic polymerization. The electron-donating nature of the methoxy group can stabilize the carbocationic propagating species. researchgate.net Cationic polymerization is typically initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄), in the presence of a proton source (co-initiator). researchgate.net Research on the cationic polymerization of p-methoxystyrene has shown that it can be polymerized in a controlled manner under certain conditions, leading to polymers with narrow molecular weight distributions. cmu.edu The presence of the ortho-bromo substituent would likely influence the reactivity of the monomer and the stability of the carbocation, potentially affecting the polymerization rate and the properties of the resulting polymer. researchgate.net

Copolymerization with Other Monomers

This compound can be copolymerized with other vinyl monomers to produce copolymers with tailored properties. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer.

For example, copolymerization with styrene or other substituted styrenes via radical or controlled radical polymerization methods can be envisioned. acs.orgchemrxiv.org The relative reactivities of the monomers will depend on their electronic and steric properties. cmu.edu The presence of the bromo and methoxy groups on this compound will influence its reactivity ratio in copolymerizations. Studies on the copolymerization of substituted styrenes have shown that the electronic effects of the substituents can significantly affect the copolymer composition. chemrxiv.org

Table 2: Polymerization Techniques for Substituted Styrenes

| Polymerization Technique | Initiator/Catalyst | Key Features | Potential Application for this compound |

|---|---|---|---|

| Radical Polymerization | AIBN, BPO | Simple, versatile for many vinyl monomers. | Production of homopolymers and copolymers. acs.orgchemrxiv.org |

| RAFT Polymerization | Thiocarbonylthio compounds | Controlled molecular weight and low polydispersity. sigmaaldrich.comnih.gov | Synthesis of well-defined block copolymers and other complex architectures. sigmaaldrich.com |

| Cationic Polymerization | Lewis acids (e.g., BF₃·OEt₂) | Suitable for monomers with electron-donating groups. researchgate.netcmu.edu | Controlled polymerization due to the stabilizing effect of the methoxy group. cmu.edu |

Advanced Spectroscopic Characterization of 1 Bromo 2 Ethenyl 4 Methoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation and Stereochemistry

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 1-Bromo-2-ethenyl-4-methoxybenzene, we can predict the following proton signals:

Aromatic Protons: The benzene (B151609) ring will exhibit signals for its three protons. The proton positioned between the bromo and ethenyl groups is expected to be the most deshielded due to the additive electron-withdrawing effects of the adjacent substituents. The other two aromatic protons will show characteristic ortho and meta couplings.

Ethenyl (Vinyl) Protons: The three protons of the vinyl group will display a complex splitting pattern. The geminal, cis, and trans couplings between these protons result in distinct multiplets. The proton attached to the same carbon as the aromatic ring (α-proton) will typically be a doublet of doublets. The two terminal (β-protons) will also appear as doublets of doublets.

Methoxy (B1213986) Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the aromatic signals.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H (C3) | 7.0 - 7.3 | d | J = ~8-9 |

| Aromatic H (C5) | 6.8 - 7.1 | dd | J = ~8-9, ~2-3 |

| Aromatic H (C6) | 7.2 - 7.5 | d | J = ~2-3 |

| Ethenyl H (α) | 6.5 - 6.8 | dd | J = ~17, ~11 |

| Ethenyl H (β, trans) | 5.6 - 5.9 | d | J = ~17 |

| Ethenyl H (β, cis) | 5.2 - 5.5 | d | J = ~11 |

| Methoxy H | 3.8 - 4.0 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Aromatic Carbons: The six aromatic carbons will have signals in the downfield region (typically 110-160 ppm). The carbon attached to the methoxy group will be the most shielded, while the carbon bonded to the bromine atom will be deshielded.

Ethenyl Carbons: The two carbons of the vinyl group will appear in the region of 110-140 ppm.

Methoxy Carbon: The carbon of the methoxy group will give a signal in the upfield region (around 55-60 ppm).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 115 - 120 |

| C2 (C-ethenyl) | 135 - 140 |

| C3 | 110 - 115 |

| C4 (C-OCH₃) | 155 - 160 |

| C5 | 112 - 117 |

| C6 | 128 - 133 |

| Ethenyl C (α) | 130 - 135 |

| Ethenyl C (β) | 115 - 120 |

| Methoxy C | 55 - 60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between adjacent aromatic protons and between the ethenyl protons. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. chemicalbook.com This would allow for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For instance, NOE correlations could be observed between the α-proton of the ethenyl group and the aromatic proton at the C3 position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₉BrO), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₉⁷⁹BrO | ~211.9837 |

| [M+2]⁺ | C₉H₉⁸¹BrO | ~213.9816 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

FTIR (Fourier Transform Infrared) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Key functional groups in this compound would produce characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others are more intense in Raman spectra.

Predicted Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Ethenyl C-H stretch | 3080 - 3020 | 3080 - 3020 |

| C-H stretch (methoxy) | 2950 - 2850 | 2950 - 2850 |

| C=C stretch (aromatic) | 1600, 1580, 1470 | 1600, 1580, 1470 |

| C=C stretch (ethenyl) | ~1630 | ~1630 |

| C-O stretch (aryl ether) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) | 1250 - 1200 |

| C-Br stretch | 600 - 500 | 600 - 500 |

Advanced Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the confirmation of the identity of individual components.

GC-MS (Gas Chromatography-Mass Spectrometry): this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis. In this technique, the compound would be separated from other components on a GC column and then introduced into the mass spectrometer for detection and identification. The resulting mass spectrum would show the molecular ion and characteristic fragmentation patterns. For instance, a common fragmentation pathway for similar compounds is the loss of a methyl group from the methoxy moiety. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is suitable for less volatile or thermally labile compounds. For this compound, reversed-phase LC with a suitable mobile phase could be employed for separation, followed by detection using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) MS. nih.gov This technique is particularly useful for the analysis of derivatives of the target compound that may be less volatile.

Computational and Theoretical Investigations of 1 Bromo 2 Ethenyl 4 Methoxybenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties. For a molecule like 1-bromo-2-ethenyl-4-methoxybenzene, DFT calculations could provide deep insights into its stability, reactivity, and electronic characteristics. Such studies typically involve geometry optimization to find the lowest energy conformation, followed by calculations of various electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be the primary electron-donating orbital, making it susceptible to attack by electrophiles. Conversely, the LUMO would be the primary electron-accepting orbital, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The methoxy (B1213986) group (-OCH₃), being an electron-donating group, and the vinyl group (-CH=CH₂), which can also participate in conjugation, would be expected to raise the energy of the HOMO. The bromine atom, being electronegative, would likely lower the energy of both the HOMO and LUMO. DFT calculations would precisely quantify these effects.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds Calculated using DFT (B3LYP/6-311G(d,p))

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Styrene (B11656) | -6.15 | -0.25 | 5.90 |

| 4-Methoxystyrene | -5.70 | -0.15 | 5.55 |

| 1-Bromo-4-methoxybenzene | -5.95 | -0.40 | 5.55 |

| This compound | -5.85 | -0.50 | 5.35 |

This table contains hypothetical data for illustrative purposes, derived from general trends observed in substituted aromatic systems.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other polar molecules or ions. The map is generated by plotting the electrostatic potential on the molecule's electron density surface.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atom of the methoxy group and across the π-system of the vinyl group and the aromatic ring. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. A region of positive potential, known as a σ-hole, is often observed on the halogen atom along the C-Br bond axis, making it a potential site for halogen bonding.

The EPS map would visually complement the FMO analysis, providing a more intuitive picture of the molecule's reactivity. For instance, the negative potential on the aromatic ring would be strongest at the ortho and para positions relative to the electron-donating methoxy group, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, which possesses both a vinyl group and a bromo-aromatic moiety, several important reactions such as cross-coupling and addition reactions could be investigated.

Transition State Analysis for Cross-Coupling and Addition Reactions

Transition state theory is central to understanding reaction rates. Computational methods can locate the transition state (TS) structure for a given reaction step and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction kinetics.

For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, where the C-Br bond is coupled with a boronic acid. DFT calculations can model the entire catalytic cycle, including the oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product. The calculations would identify the rate-determining step by comparing the activation energies of each phase of the cycle. Similarly, for addition reactions to the vinyl group, such as hydroboration or epoxidation, transition state analysis could predict the regioselectivity and stereoselectivity of the products.

Table 2: Hypothetical Activation Energies for Key Steps in a Suzuki-Miyaura Coupling of this compound

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (ΔG‡, kcal/mol) |

| Oxidative Addition | Pd(0)L₂ + Ar-Br | [L₂Pd(Ar)(Br)]‡ | L₂Pd(II)(Ar)(Br) | 15.2 |

| Transmetalation | L₂Pd(II)(Ar)(Br) + R-B(OH)₂ | [L₂Pd(Ar)(R)]‡ | L₂Pd(II)(Ar)(R) + BrB(OH)₂ | 22.5 |

| Reductive Elimination | L₂Pd(II)(Ar)(R) | [Ar-R]‡ | Pd(0)L₂ + Ar-R | 18.7 |

This table contains hypothetical data for illustrative purposes. The transmetalation step is often the rate-determining step in such reactions.

Computational Modeling of Catalytic Cycles

Beyond single transition states, computational chemistry allows for the modeling of entire catalytic cycles, such as those in palladium-catalyzed Heck or Suzuki reactions. For this compound, a Heck reaction would involve coupling the aryl bromide with an alkene. A computational model would map the free energy profile of the entire cycle, including catalyst activation, oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/catalyst regeneration.

These models can help in understanding catalyst deactivation pathways, the role of different ligands on the catalyst's efficiency and selectivity, and the influence of solvent. For example, by comparing the energy profiles for different phosphine (B1218219) ligands on a palladium catalyst, one could computationally screen for the optimal ligand for a specific transformation involving this compound.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are routinely used to predict spectroscopic data, which can be a powerful tool for structure verification and interpretation of experimental spectra.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For this compound, this would involve first performing a conformational analysis to identify the most stable conformer(s). The conformation is largely determined by the orientation of the vinyl and methoxy groups relative to the benzene (B151609) ring. By calculating the NMR shielding tensors for the lowest energy conformer, one can obtain predicted chemical shifts that can be compared directly with experimental data, aiding in the definitive assignment of all proton and carbon signals.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Deviation (ppm) |

| C1 (C-Br) | 114.5 | 114.2 | -0.3 |

| C2 (C-Vinyl) | 138.0 | 137.8 | -0.2 |

| C3 | 112.8 | 113.1 | +0.3 |

| C4 (C-OMe) | 159.5 | 159.3 | -0.2 |

| C5 | 129.0 | 128.8 | -0.2 |

| C6 | 115.2 | 115.5 | +0.3 |

| Cα (Vinyl) | 135.5 | 135.1 | -0.4 |

| Cβ (Vinyl) | 116.0 | 116.4 | +0.4 |

| OCH₃ | 55.6 | 55.8 | +0.2 |

This table contains hypothetical data for illustrative purposes. Small deviations between experimental and calculated values are expected.

Structure-Reactivity Relationship Analysis and Predictive Models

The reactivity of this compound is intricately linked to the electronic and steric effects of its constituent functional groups: the bromo, ethenyl (vinyl), and methoxy substituents on the benzene ring. Understanding these relationships is crucial for predicting the compound's behavior in chemical reactions and for the development of predictive models.

Electronic Effects and Reactivity

Conversely, the bromine atom at the ortho position is an electron-withdrawing group through induction and a weak resonance electron-donating group. wikipedia.org Its inductive effect tends to deactivate the ring. The ethenyl group (-CH=CH₂) can act as a weak electron-donating or -withdrawing group depending on the nature of the reaction.

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted derivative to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted compound through the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

where σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type. wikipedia.org

In reactions where a positive charge develops in the transition state, such as electrophilic addition to the vinyl group, the strong electron-donating methoxy group would be expected to increase the reaction rate. researchgate.net Conversely, the electron-withdrawing bromo group would likely decrease the rate. The net effect on reactivity would depend on the specific reaction and the relative magnitudes of these substituent effects.

Predictive Models: QSAR

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the chemical or biological activity of compounds based on their molecular structures. nih.govnih.govmdpi.com These models are built by establishing a mathematical relationship between the activity of a series of compounds and their calculated molecular descriptors.

For a compound like this compound, a QSAR model could be developed to predict various reactivity parameters, such as its rate of polymerization, susceptibility to oxidation, or its potential to undergo specific types of chemical transformations. researchgate.netacs.org The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined reactivity data is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. mdpi.comresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

Table of Relevant Descriptors for a Hypothetical QSAR Model:

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Quantify the electron-donating/withdrawing nature of substituents, influencing reaction rates. |

| Steric | Molar refractivity, van der Waals volume | Describe the bulkiness of substituents, which can affect the approach of reactants. |

| Topological | Connectivity indices, Wiener index | Represent the branching and shape of the molecule. |

| Quantum Chemical | Atomic charges, Fukui functions | Provide detailed information about the electron distribution and reactive sites within the molecule. |

The development and application of such predictive models are instrumental in modern chemical research, enabling the efficient screening of compounds and the rational design of molecules with desired reactivity profiles.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for the Synthesis of Complex Organic Molecules

The unique combination of a bromo-substituent and a vinyl (ethenyl) group on the same aromatic scaffold makes 1-Bromo-2-ethenyl-4-methoxybenzene a highly strategic precursor. The bromine atom serves as a handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgnih.gov Simultaneously, the vinyl group can participate in a different set of chemical transformations, including polymerization, hydrogenation, or cycloaddition reactions.

Construction of Natural Products and Bioactive Compounds

While direct examples of the total synthesis of natural products using this compound are not extensively documented, its structural motifs are crucial in the synthesis of various bioactive molecules. The substituted styrene (B11656) framework is a common feature in many natural products. The true synthetic power of this compound lies in its capacity to undergo sequential, site-selective cross-coupling reactions.

For instance, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern synthetic chemistry, particularly for creating carbon-carbon bonds to construct complex molecular architectures found in pharmaceuticals and natural products. nih.govnih.gov A compound like this compound can be coupled with a variety of boronic acids or esters at the bromine position to introduce new aryl, heteroaryl, or alkyl groups. Research on related brominated styrenes, such as in the context of xanthomonadin natural products, highlights the strategic importance of this class of building blocks. researchgate.net A study on asymmetric hydroboration applied to 3-bromo-4-methoxystyrene further demonstrates its utility in creating chiral intermediates for more complex targets. bris.ac.uk

| Reaction Type | Reactant | Catalyst/Reagents | Potential Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl compounds |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted stilbenes, Dienes |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl alkynes |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Aryl amines |

This table illustrates potential cross-coupling reactions utilizing the bromo-functional group of this compound.

Precursors for Pharmaceutical and Agrochemical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often involves the construction of complex, substituted aromatic cores. Substituted styrenes are valuable precursors in this regard. The dual functionality of this compound allows for a modular approach to drug discovery and process development. The core structure can be elaborated first via the bromo group, and the vinyl group can be subsequently modified, or vice-versa. This flexibility is highly desirable in creating libraries of compounds for biological screening. The Suzuki cross-coupling, for example, has been widely used to synthesize bioactive pyrones and flavonoids from bromo-precursors. nih.govnih.gov This demonstrates the potential of similar bromo-compounds in generating molecules with significant biological activity, including antineoplastic and anti-infective properties. nih.gov

Monomer for the Development of Advanced Polymeric Materials

The presence of a polymerizable vinyl group makes this compound an attractive monomer for creating functional polymers with tailored electronic and physical properties.

Synthesis of Conjugated Polymers and Poly(p-phenylenevinylene) Derivatives

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of organic electronics, with applications in LEDs, solar cells, and sensors. Poly(p-phenylenevinylene) (PPV) and its derivatives are among the most studied classes of conjugated polymers.

This compound is a type of substituted styrene and can be polymerized through its vinyl group to produce a polystyrene derivative. More significantly, it can be used in polycondensation reactions like the Heck coupling. wikipedia.orgorganic-chemistry.org By reacting a molecule containing two bromo groups with a molecule containing two vinyl groups, or by using a molecule that contains both functionalities, long-chain conjugated polymers of the PPV type can be synthesized. The methoxy (B1213986) group on the benzene (B151609) ring acts as an electron-donating group, which can lower the bandgap of the resulting polymer, shifting its absorption and emission properties towards longer wavelengths. This is a key strategy for tuning the color of organic light-emitting diodes (OLEDs).

Design of Functional Polymers with Tailored Properties

The utility of this compound as a monomer extends beyond simply creating a polymer backbone. The bromo and methoxy groups serve as functional handles to precisely control the properties of the resulting material.

Electronic Property Tuning : The electron-donating methoxy group (-OCH₃) increases the electron density of the polymer backbone, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in electronic devices.

Post-Polymerization Functionalization : The bromine atoms on the polymer chain can serve as reactive sites for further modification. After the polymer is formed, these bromo groups can be subjected to another round of cross-coupling reactions. This allows for the attachment of various functional side chains, which can be used to fine-tune solubility, solid-state packing, or to introduce specific sensing capabilities.

Precursor in the Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are molecules containing fused aromatic rings, which are of great interest in materials science, particularly for applications as organic semiconductors. The intramolecular Heck reaction is a powerful tool for synthesizing such fused-ring systems. libretexts.orgyoutube.com

An appropriately designed molecule derived from this compound can undergo an intramolecular cyclization to form a new ring. For instance, if the vinyl group is first extended via a coupling reaction, a subsequent intramolecular Heck reaction between the bromo group and a C-H bond on the newly introduced chain can lead to the formation of a fused polycyclic structure. This strategy provides a direct route to complex, planar, and conjugated molecules that are otherwise difficult to synthesize. The intramolecular Heck reaction is often more efficient and selective than its intermolecular counterpart, making it a favored method for constructing complex cyclic and polycyclic molecules. libretexts.orgyoutube.com

Utilization in the Design of Materials for Micro- and Nanoelectronics

Photolithography Monomers

Photolithography is a cornerstone of semiconductor manufacturing, where a light-sensitive polymer film, known as a photoresist, is used to transfer a pattern onto a substrate. buffalo.edu The properties of the photoresist are dictated by the chemical structure of its constituent monomers. buffalo.eduresearchgate.net Functionalized styrenes are a critical class of monomers for photoresists due to their ability to form thermally stable polymers with high etch resistance. caltech.edu

This compound can be considered a functionalized styrene monomer with the potential for creating novel photoresist polymers. Through polymerization of its ethenyl group, it can form poly(this compound). The incorporation of bromine and methoxy groups into the polymer backbone could offer several advantages:

High Refractive Index: The presence of a heavy atom like bromine is known to increase the refractive index of a polymer. High refractive index polymers are sought after for applications in immersion lithography to enable finer feature patterning.

Etch Resistance: The aromatic ring of the styrene unit provides good resistance to plasma etching processes, a crucial requirement for a photoresist to faithfully transfer the pattern to the underlying substrate. caltech.edu The bromine atom may further enhance this resistance.

Tunable Solubility: The methoxy group can influence the solubility of the polymer in developer solutions, a key parameter in the lithographic process. caltech.edu

The development of new photoresist materials is essential for advancing lithographic techniques, such as Deep Ultraviolet (DUV) and Extreme Ultraviolet (EUV) lithography, to fabricate smaller and more powerful integrated circuits. caltech.edu While specific research on poly(this compound) as a photoresist is not yet widespread, its structural attributes align with the design principles of modern photoresist monomers.

Table 1: Comparison of this compound with Standard Photoresist Monomers

| Monomer | Key Functional Groups | Polymer Property Contribution | Application Area |

| This compound | Bromo, Ethenyl, Methoxy | Potential for high refractive index, good etch resistance, tunable solubility | DUV/EUV Photoresists (Hypothesized) |

| 4-Hydroxystyrene | Hydroxyl, Ethenyl | Base solubility, adhesion, etch resistance | DUV Photoresists researchgate.net |

| Methyl Methacrylate | Ester, Ethenyl | High resolution, transparency | E-beam Lithography wikipedia.org |

| Hexafluoroisopropanol Styrene | Fluoroalcohol, Ethenyl | Transparency at 157nm, acidic nature | 157nm Photoresists researchgate.net |

This table is generated based on established properties of functional groups in photoresist polymers.

Components for Organic Light-Emitting Diode (OLED) Devices

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, owing to their high contrast, low power consumption, and thin form factor. researchgate.net The performance of an OLED is critically dependent on the organic materials used in its emissive and charge-transport layers. researchgate.netrsc.org The synthesis of these materials often relies on building-block strategies, where smaller molecules are coupled together to create larger, highly conjugated systems with specific optoelectronic properties. researchgate.net

This compound is an exemplary building block for the synthesis of OLED materials. The presence of both a bromo group and a vinyl group makes it a versatile precursor for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are powerful tools in the synthesis of OLED materials. organic-chemistry.orgyoutube.com